molecular formula C17H24N6S B12234911 N,5-dimethyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B12234911
M. Wt: 344.5 g/mol
InChI Key: PSAMFIKFWBQLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring system, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Properties

Molecular Formula

C17H24N6S

Molecular Weight

344.5 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H24N6S/c1-12-9-18-16(19-10-12)22(3)14-6-5-7-23(11-14)15-8-13(2)20-17(21-15)24-4/h8-10,14H,5-7,11H2,1-4H3

InChI Key

PSAMFIKFWBQLOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCCC(C2)N(C)C3=NC=C(C=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-2-(methylsulfanyl)pyrimidine-4-carbaldehyde with 3-(pyrimidin-2-yl)piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,5-dimethyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepin-5-yl)aniline
  • 4-(5,6-dihydro-2-phenyl-1,4-oxathiin-3-yl)-N,N-dimethylaniline
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

N,5-dimethyl-N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.